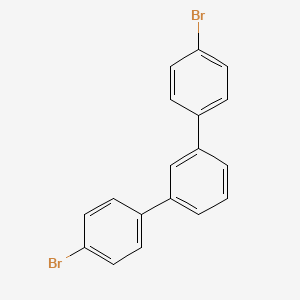

1,3-bis(4-bromophenyl)benzene

Übersicht

Beschreibung

1,3-bis(4-bromophenyl)benzene is an organic compound with the molecular formula C18H12Br2 It consists of a benzene ring substituted with two 4-bromophenyl groups at the 1 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-bis(4-bromophenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 1,3-dibromobenzene and 4-bromophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-bis(4-bromophenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex aromatic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex aromatic systems.

Wissenschaftliche Forschungsanwendungen

1,3-bis(4-bromophenyl)benzene has several scientific research applications:

Materials Science: It is used in the synthesis of porous organic frameworks and covalent organic frameworks, which have applications in gas storage, separation, and catalysis.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biomedical Research:

Wirkmechanismus

The mechanism of action of 1,3-bis(4-bromophenyl)benzene in various applications depends on the specific context. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . In materials science, its rigid aromatic structure contributes to the stability and functionality of the frameworks it helps form.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Tris(4-bromophenyl)benzene: Another brominated aromatic compound used in similar applications, such as the synthesis of covalent organic frameworks.

1,3-Di(2-pyridyl)benzene: Used in the synthesis of metal-organic frameworks and has applications in electronics and photonics.

Uniqueness

1,3-bis(4-bromophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of highly ordered frameworks and in applications requiring precise molecular architecture.

Biologische Aktivität

1,3-bis(4-bromophenyl)benzene, also known as 1,3,5-tris(4-bromophenyl)benzene, is an aromatic compound with significant biological activity attributed to its unique structural characteristics and reactivity. This article explores its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C18H12Br3

- Structure : The compound features three brominated phenyl groups attached to a central benzene ring, providing a symmetrical and stable framework that enhances its reactivity.

The presence of bromine atoms increases the compound's electrophilic character, making it capable of forming covalent bonds with various biomolecules. This property is crucial for its biological interactions, including enzyme inhibition and modulation of cellular pathways.

Mechanisms of Biological Activity

-

Enzyme Interactions :

- This compound has been shown to bind to specific enzymes and proteins, altering their activity. This can lead to either inhibition or activation of biochemical pathways involved in cellular metabolism and gene expression.

- The halogenated structure facilitates stable interactions with biomolecules, potentially resulting in significant changes in cell growth and differentiation.

- Influence on Cellular Signaling :

Case Studies and Experimental Evidence

- Nucleation Studies : Recent research utilizing metadynamics simulations revealed that the nucleation process of this compound follows a two-step mechanism. The formation of prenucleation clusters was observed in both water and methanol solutions, showcasing the compound's capacity to form stable aggregates that resemble crystalline structures .

- Toxicological Insights : Similar compounds have been linked to adverse health effects due to their reactivity. For instance, benzene derivatives have been associated with genetic damage and hematotoxicity. Understanding the toxicokinetics of this compound is crucial for assessing its safety profile in industrial applications .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1,3-bis(4-chlorophenyl)benzene | Chlorine instead of bromine | Generally less reactive than its brominated counterpart |

| 1,3-diphenylbenzene | Lacks halogen substituents | Less polar; different reactivity profile |

| 1,7-bis(4-bromophenyl)heptane-1,7-dione | Incorporates ketone functionality | Offers different physical properties due to aliphatic chain |

| 1,3-bis(4-fluorophenyl)benzene | Fluorinated version | Fluorine’s electronegativity alters interaction dynamics |

The bromine atoms in this compound enhance its reactivity compared to these similar compounds, making it particularly valuable for applications requiring specific interaction characteristics.

Eigenschaften

IUPAC Name |

1,3-bis(4-bromophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRNOZKOAZFOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.